molecular formula C12H17BrN2O2S B1523133 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine CAS No. 1094558-34-5

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine

Cat. No.: B1523133
CAS No.: 1094558-34-5
M. Wt: 333.25 g/mol
InChI Key: CQCQIBTWIOXKFO-UHFFFAOYSA-N
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Description

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine is a chemical compound with the molecular formula C12H17BrN2O2S and a molecular weight of 333.24 g/mol It is characterized by the presence of a piperazine ring substituted with a 4-bromobenzenesulfonyl group and an ethyl chain

Properties

IUPAC Name

1-[2-(4-bromophenyl)sulfonylethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c13-11-1-3-12(4-2-11)18(16,17)10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCQIBTWIOXKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Step 1: Reaction of piperazine or substituted piperazine with 4-bromobenzenesulfonyl chloride to form the sulfonylated piperazine intermediate.
  • Step 2: Alkylation or acylation of the sulfonylated intermediate to introduce the ethyl linker or other functional groups.
  • Step 3: Further derivatization or purification steps to obtain the final compound.

This approach is supported by patent literature and chemical synthesis reports detailing similar sulfonyl piperazine compounds.

Detailed Preparation Procedure from Patent CN102838567B

A representative preparation method involves the following steps:

Step Reagents & Conditions Description Yield & Observations
1 Piperazine (0.3 mol), p-bromobenzenesulfonyl chloride (0.1 mol), dichloromethane (DCM), room temperature Piperazine is dissolved in DCM forming a suspension; p-bromobenzenesulfonyl chloride is added dropwise; reaction stirred 30 min; monitored by TLC; aqueous workup and extraction yield the sulfonylated piperazine intermediate as a white solid Yield: 80%; Mass spec: m/z 306 (M+1)
2 Intermediate (73.7 mmol), N-methylpyrrolidone (NMP), N-methylpiperazine (225 mmol), 170 °C, 15 hours The intermediate is dissolved in NMP with N-methylpiperazine; heated under sealed conditions; post-reaction workup with DCM and water extraction Yield: 71.2%; Mass spec: m/z 325 (M+1)
3 Compound 2 (54 mmol), DCM, triethylamine (64.8 mmol), ethyl chloroacetate (59.4 mmol), 40 °C reflux, 8 hours Reaction of compound 2 with ethyl chloroacetate in the presence of triethylamine; filtration and drying yield a pale brown oil Yield: 85.5%; Mass spec: m/z 411 (M+1)

This sequence illustrates the formation of the sulfonylated piperazine core followed by alkylation steps to extend the molecule, which can be adapted for the synthesis of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine by controlling the alkylation to introduce the ethyl linker specifically.

Reaction Conditions and Purification

  • Solvents: Dichloromethane (DCM) and N-methylpyrrolidone (NMP) are commonly used solvents providing good solubility and reaction media.
  • Bases: Triethylamine is employed to neutralize HCl formed during sulfonylation and alkylation steps.
  • Temperature: Reactions are typically conducted at room temperature to moderate heating (up to 170 °C in sealed vessels) depending on the step.
  • Purification: Organic layer separation, washing with water, drying over anhydrous magnesium sulfate, and concentration under reduced pressure are standard. Final purification may involve recrystallization or chromatography.

Alternative Preparation Route: Direct Sulfonylation of Piperazine

Another straightforward method involves:

  • Reacting 4-bromobenzenesulfonyl chloride directly with piperazine or 4-ethylpiperazine in the presence of a base (e.g., triethylamine) at room temperature or slightly elevated temperature (40-50 °C).
  • The reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran.
  • After completion, aqueous quenching and organic extraction yield the sulfonylated product.
  • Purification is achieved via recrystallization or column chromatography.

This method is commonly used in industrial and laboratory settings for preparing sulfonyl piperazine derivatives and can be adapted for the title compound by selecting appropriate piperazine derivatives and reaction stoichiometry.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents & Conditions Advantages Typical Yield
Multi-step sulfonylation and alkylation (Patent CN102838567B) Piperazine, p-bromobenzenesulfonyl chloride, ethyl chloroacetate DCM, NMP, triethylamine, 25-170 °C, 8-15 h High specificity, scalable 70-85% per step
Direct sulfonylation with substituted piperazine 4-bromobenzenesulfonyl chloride, piperazine or 4-ethylpiperazine DCM or THF, triethylamine, room temp to 50 °C Simpler, fewer steps Moderate to high

Research Findings and Notes

  • The sulfonylation step is critical and must be controlled to avoid overreaction or side products.
  • Use of anhydrous conditions and inert atmosphere can improve yields and purity.
  • Reaction monitoring by thin-layer chromatography (TLC) or mass spectrometry is standard to confirm completion.
  • The ethyl linker introduction is typically achieved via alkylation with haloacetates or related reagents.
  • Industrial scale-up benefits from continuous flow reactors for better heat and mass transfer, improving yield and safety.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 4-bromobenzenesulfonyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

Pharmaceutical Development

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine is primarily recognized for its role as a lead compound in the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets, which is crucial for drug design. The compound's sulfonyl group enhances its solubility and bioavailability, making it suitable for oral administration.

Case Studies

  • Antitumor Activity : Research has indicated that derivatives of piperazine, including this compound, may exhibit antitumor properties by acting on specific receptors involved in cancer cell proliferation. For instance, structural modifications to piperazine derivatives have been shown to enhance their efficacy against various cancer cell lines, such as prostate and breast cancer cells .
  • Neuropharmacology : The compound has been studied for its potential neuroprotective effects. By modulating neurotransmitter systems, it may play a role in treating neurodegenerative diseases. For example, compounds structurally related to this compound have shown promise in enhancing cognitive functions in animal models .

Neurochemistry Applications

The unique structure of this compound allows it to interact with neurotransmitter receptors and ion channels, making it a valuable candidate in neurochemical research.

Future Directions and Research Opportunities

The ongoing research into this compound highlights several promising avenues:

  • Synthesis of Novel Derivatives : Exploring different substitutions on the piperazine ring could yield compounds with enhanced therapeutic profiles.
  • Clinical Trials : Further investigation through preclinical and clinical trials will be essential to establish safety and efficacy profiles for potential therapeutic applications.
  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects will aid in optimizing its use in drug development.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromobenzenesulfonyl group can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Chlorobenzenesulfonyl)ethyl]piperazine
  • 1-[2-(4-Methylbenzenesulfonyl)ethyl]piperazine
  • 1-[2-(4-Nitrobenzenesulfonyl)ethyl]piperazine

Uniqueness

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, methyl, and nitro analogs, the bromine substituent can enhance its electrophilic character, making it more reactive in nucleophilic substitution reactions. Additionally, the bromine atom can affect its pharmacokinetic properties, potentially leading to different biological effects.

Biological Activity

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring with a 4-bromobenzenesulfonyl group, contributing to its unique chemical properties. The molecular formula is C13_{13}H16_{16}BrN1_{1}O2_{2}S, with a molecular weight of approximately 341.25 g/mol. The presence of the bromine atom is significant as it may influence both the compound's chemical reactivity and its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Piperazine Derivative : Piperazine reacts under alkaline conditions with appropriate sulfonyl chlorides to form the sulfonamide derivative.
  • Substitution Reaction : The intermediate undergoes further reactions with ethyl halides to yield the final product.
  • Purification : The final compound is purified using standard techniques such as recrystallization or chromatography.

Anticancer Activity

Piperazine derivatives are known for their anticancer properties, often acting on various cellular pathways:

  • Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways. This suggests that this compound may also affect cell proliferation and survival mechanisms.
  • Case Studies : In vitro studies on structurally similar compounds indicated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer.

Antimicrobial Properties

Piperazine compounds are frequently studied for their antimicrobial activities:

  • Broad-Spectrum Activity : Research has demonstrated that certain piperazine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria .
  • Potential Applications : Given its structure, this compound could be explored for its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound:

Compound NameStructureUnique Features
1-[2-(4-Chlorobenzenesulfonyl)ethyl]piperazineChlorobenzeneChlorine substitution may alter biological activity
1-[2-(Phenylsulfonyl)ethyl]piperazinePhenylDifferent pharmacokinetic properties due to phenyl group
1-[2-(3-Fluorobenzenesulfonyl)ethyl]piperazineFluorobenzeneIncreased lipophilicity enhancing membrane permeability

This table illustrates how variations in halogen substitution can significantly impact biological activity and pharmacological profiles.

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterTypical RangeImpact on Yield/PurityReference
Reaction TemperatureRT to 80°CHigher temps risk decomposition
Solvent PolarityDMF (ε=37) vs. DCM (ε=8)Lower polarity reduces side reactions
Catalyst Load0.1–0.5 equiv.Excess catalyst complicates purification

Q. Table 2. Key Analytical Techniques

TechniqueApplicationExample DataReference
¹H NMR (400 MHz)Confirm piperazine ring integrityδ 2.4–3.5 (piperazine CH₂)
HPLC (C18 column)Purity assessment (>95%)Retention time: 8.2 min
X-ray CrystallographyAbsolute configurationSpace group P21/c, Z=4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine
Reactant of Route 2
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1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine

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